molecular formula C13H9Cl2F3N2O B2825723 3-amino-1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone CAS No. 339025-17-1

3-amino-1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone

Cat. No.: B2825723
CAS No.: 339025-17-1
M. Wt: 337.12
InChI Key: JVBREALHAYEUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C13H9Cl2F3N2O and its molecular weight is 337.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Properties

Research into compounds containing pyridine structures, similar to the chemical structure of interest, reveals a broad range of applications, from the synthesis of complex compounds to their biological and electrochemical activities. Studies have demonstrated the utility of these compounds in forming various ligands for complex compounds, exhibiting notable spectroscopic properties, structural diversity, magnetic characteristics, and potential biological activity. This indicates a promising avenue for further investigation into analogues of such compounds, including 3-amino-1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone, to explore their multifaceted applications (Boča, Jameson, & Linert, 2011).

Biodegradation and Environmental Impact

The environmental persistence and potential for microbial degradation of polyfluoroalkyl chemicals, which share structural similarities with the fluorinated components of the compound , have been a significant concern. Research into these chemicals has highlighted their resistance to degradation and the necessity for additional studies to understand their impact on the environment fully. This could suggest a need for further research into the biodegradability and environmental fate of this compound, to assess its potential environmental risks and degradation pathways (Liu & Mejia Avendaño, 2013).

Pharmacological and Biological Applications

The study of chlorogenic acid (CGA) and its pharmacological activities offers insight into the potential biological applications of structurally complex molecules, including this compound. CGA exhibits a range of therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. This suggests that compounds with similar molecular complexity could also possess diverse pharmacological properties, warranting further investigation into their therapeutic potentials (Naveed et al., 2018).

Properties

IUPAC Name

3-amino-1-[(2,6-dichlorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N2O/c14-9-2-1-3-10(15)8(9)6-20-5-7(13(16,17)18)4-11(19)12(20)21/h1-5H,6,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBREALHAYEUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.